molecular formula C11H10ClNO3 B2526282 5,6-Dimethoxy-1H-indole-2-carbonyl chloride CAS No. 1246932-81-9

5,6-Dimethoxy-1H-indole-2-carbonyl chloride

Cat. No.: B2526282
CAS No.: 1246932-81-9
M. Wt: 239.66
InChI Key: AMZXCRVQEOHOGX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the indole ring and a carbonyl chloride group at the 2 position. It is a yellow to orange crystalline solid, soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

Preparation Methods

The synthesis of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride typically involves the reaction of 5,6-dimethoxyindole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 5,6-Dimethoxyindole

    Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux, inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds with the formation of this compound as the main product .

Chemical Reactions Analysis

5,6-Dimethoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

      Reagents: Amines, alcohols, thiols

      Conditions: Room temperature to reflux, inert atmosphere

      Products: Amides, esters, thioesters

  • Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄)

      Conditions: Anhydrous solvent, low temperature

      Products: 5,6-Dimethoxy-1H-indole-2-methanol

  • Oxidation: : The methoxy groups can be oxidized to form corresponding quinones.

      Reagents: Oxidizing agents such as potassium permanganate (KMnO₄)

      Conditions: Aqueous or organic solvent, room temperature to reflux

      Products: 5,6-Dimethoxyindole-2,3-quinone

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride largely depends on its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly electrophilic, making it a key site for nucleophilic attack. This reactivity allows the compound to form amides, esters, and other derivatives, which can interact with biological targets such as enzymes and receptors. The methoxy groups at the 5 and 6 positions can also influence the compound’s electronic properties and its interactions with molecular targets .

Comparison with Similar Compounds

5,6-Dimethoxy-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

5,6-dimethoxy-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-15-9-4-6-3-8(11(12)14)13-7(6)5-10(9)16-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZXCRVQEOHOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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